molecular formula C15H13ClN2O4 B11794879 6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine

Cat. No.: B11794879
M. Wt: 320.73 g/mol
InChI Key: PTPRITUKBTYHPR-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with a chloro group at position 6 and a 3,4,5-trimethoxyphenyl group at position 2. The 3,4,5-trimethoxyphenyl moiety is a hallmark of colchicine-site-binding agents, enabling interactions with β-tubulin’s hydrophobic pocket .

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

6-chloro-2-(3,4,5-trimethoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C15H13ClN2O4/c1-19-11-4-8(5-12(20-2)13(11)21-3)14-18-10-6-9(16)7-17-15(10)22-14/h4-7H,1-3H3

InChI Key

PTPRITUKBTYHPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under dehydrating conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Trimethoxyphenyl Group: This step involves the coupling of the trimethoxyphenyl moiety to the oxazole-pyridine scaffold, often using Suzuki-Miyaura coupling reactions with palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the chloro group or the oxazole ring, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxazole-pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine has been investigated for its potential therapeutic effects. The trimethoxyphenyl group is known for enhancing bioactivity and solubility, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that oxazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, such as inhibiting cell proliferation and promoting cell cycle arrest.

Neuropharmacology

The compound's structural features suggest potential neuroprotective effects. Preliminary studies have shown that oxazole derivatives can modulate neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that certain oxazole derivatives can protect neuronal cells from oxidative stress-induced damage. This highlights the potential of this compound as a neuroprotective agent.

Anti-inflammatory Properties

Oxazole compounds are also being explored for their anti-inflammatory effects. The ability of this compound to inhibit pro-inflammatory cytokines could make it useful in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

Research has shown that similar compounds reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests a pathway for developing new anti-inflammatory therapies.

Synthetic Applications

The compound's unique structure allows it to serve as a building block in organic synthesis. Its reactivity can be exploited to create more complex molecules with desired properties for various applications in materials science and pharmaceuticals.

Comparison with Similar Compounds

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6)

  • Key Difference : Replaces the 3,4,5-trimethoxyphenyl group with a 3-chloro-4-methoxyphenyl substituent.
  • Impact: Reduced methoxy groups may diminish tubulin-binding affinity, as the 3,4,5-trimethoxy motif is critical for occupying the colchicine pocket .

2-Amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted Tetrahydrothienopyridines

  • Key Difference: Features a tetrahydrothieno[2,3-c]pyridine core instead of oxazolo[5,4-b]pyridine, with a 3',4',5'-trimethoxybenzoyl group.
  • Impact: The saturated thienopyridine ring may enhance conformational flexibility, improving binding to β-tubulin. Docking studies confirm the trimethoxyphenyl group’s placement in the colchicine pocket, similar to the target compound .
  • Activity : Demonstrates potent tubulin polymerization inhibition (IC₅₀ < 1 µM in some derivatives), surpassing oxazolo-based compounds in certain cases .

Heterocyclic Core Modifications

[1,3]Thiazolo[5,4-b]pyridine Derivatives

  • Example : 6-Chloro-2-methyl-thiazolo[5,4-b]pyridine (CAS 857970-22-0).
  • Key Difference : Substitutes the oxazole ring with a thiazole, introducing a sulfur atom.
  • However, the absence of a trimethoxyphenyl group limits colchicine-site binding.

Triazolo-Thiazolo Pyridine Hybrids

  • Example : 2-(2-Chloro-phenyl)-6-methoxy-[1,2,4]triazolo[5',1':2,3]thiazolo[5,4-b]pyridine (CAS 131424-06-1).
  • Key Difference : Incorporates fused triazole and thiazole rings.
  • Synthetic yields are moderate (45–65%), suggesting challenges in scalability .

Functional Group Variations

Ethyl Carboxylate Derivatives

  • Example: Ethyl 7-amino-5-methyl-2-phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylate.
  • Key Difference : Replaces the chloro and trimethoxyphenyl groups with an ethyl carboxylate and methyl substituents.
  • Impact: The carboxylate group improves solubility but may reduce cellular uptake. Amino and methyl groups at positions 5 and 7 could sterically hinder target engagement .

Comparative Data Table

Compound Name Core Structure Key Substituents Tubulin Inhibition (IC₅₀) Synthetic Yield (%)
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine 6-Cl, 2-(3,4,5-OMePh) 0.8 µM 70–85*
6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine 6-Cl, 2-(3-Cl-4-OMePh) Not reported 60–75
2-Amino-3-(3',4',5'-trimethoxybenzoyl)-6-ethyl-tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine 2-NH₂, 3-(3',4',5'-OMeBz), 6-Et 0.5 µM 55–65
6-Chloro-2-methyl-thiazolo[5,4-b]pyridine Thiazolo[5,4-b]pyridine 6-Cl, 2-Me Not tested 80–90

*Estimated based on analogous syntheses .

Key Research Findings

  • The 3,4,5-trimethoxyphenyl group is critical for colchicine-site binding, as confirmed by docking studies .
  • Oxazolo[5,4-b]pyridine derivatives exhibit moderate tubulin inhibition but face competition from more flexible scaffolds like tetrahydrothienopyridines .
  • Heterocyclic core modifications (e.g., thiazolo vs. oxazolo) significantly alter electronic properties and bioactivity, though clinical relevance remains underexplored .

Biological Activity

6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₃ClN₂O₄
  • Molecular Weight : 320.73 g/mol
  • CAS Number : 1354750-09-6

The compound features a chloro group and a trimethoxyphenyl moiety attached to an oxazolo[5,4-b]pyridine core, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazolo[5,4-b]pyridine exhibit notable antimicrobial properties. The following table summarizes the antimicrobial efficacy of related compounds:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli3.9 µg/mL
Compound BStaphylococcus aureus2.5 µg/mL
Compound CCandida tenuis0.9 µg/mL

These findings suggest that compounds with similar structures to this compound may also possess significant antimicrobial activity against various pathogens .

Antitumor Activity

The antitumor potential of this compound has been evaluated using different cancer cell lines. Notably, studies involving triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cells showed promising results. The following table presents the cytotoxic effects observed:

CompoundCell LineIC₅₀ (µM)
This compoundMDA-MB-23139.2 ± 1.7
Related Compound DU-8745.0 ± 2.0

The IC₅₀ values indicate that this compound exhibits significant cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent .

In silico molecular modeling has provided insights into the mechanism through which these compounds exert their biological effects. It is hypothesized that they may inhibit key signaling pathways involved in cell proliferation and survival, particularly those mediated by protein kinases such as BRAF and MEK . This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various oxazolo[5,4-b]pyridine derivatives against common bacterial and fungal strains. The results indicated that compounds with electron-withdrawing substituents exhibited enhanced activity against Staphylococcus aureus and Candida tenuis .
  • Antitumor Evaluation : In another study focusing on the antitumor properties of oxazolo derivatives, researchers found that certain derivatives significantly inhibited cell viability in MDA-MB-231 cells through apoptosis induction mechanisms .

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